4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
Beschreibung
Eigenschaften
IUPAC Name |
methyl 4-fluoro-3-[(7-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-10-5-6-21-14(9-19-15(21)7-10)16(22)20-13-8-11(17(23)24-2)3-4-12(13)18/h3-9H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPWJHVBWQMGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)NC3=C(C=CC(=C3)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The target compound belongs to a family of substituted benzoic acid methyl esters with imidazo[1,2-a]pyridine-based side chains. Below is a detailed comparison with its closest analogs, highlighting structural variations and their implications.
Substituent Position on the Imidazo[1,2-a]pyridine Ring
6-Methyl Analogue (CAS: 2088942-84-9):
This analog differs by the methyl group at the 6-position of the imidazo[1,2-a]pyridine ring instead of the 7-position. While the molecular formula (C₁₇H₁₄FN₃O₃) and weight (327.32) remain identical, steric and electronic effects may vary. The 6-methyl substitution could alter binding interactions in biological systems due to spatial orientation differences ().7-Fluoro Analogue (CAS: 1426654-37-6):
Replacing the 7-methyl group with a 7-fluoro substituent increases molecular weight to 331.28 g/mol (C₁₆H₁₁F₂N₃O₃). Fluorine’s electronegativity enhances metabolic stability and may influence solubility or target affinity ().
Halogen vs. Alkyl Substituents
- 6-Fluoro Derivative (CAS: 2088941-82-4): This compound features a 6-fluoro group on the imidazo[1,2-a]pyridine ring (C₁₆H₁₁F₂N₃O₃, MW: 331.28).
6-Methoxy Derivative (Discontinued, Ref: 10-F511125):
The 6-methoxy substituent introduces a bulkier, electron-donating group. This modification could enhance solubility due to oxygen’s polarity but may reduce membrane permeability ().
Impact of Substitution Patterns on Physicochemical Properties
| Compound (CAS) | Substituent Position/Type | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 1426654-03-6 (Target) | 7-methyl | C₁₇H₁₄FN₃O₃ | 327.32 | Reference compound with 7-methyl group |
| 2088942-84-9 (Analog) | 6-methyl | C₁₇H₁₄FN₃O₃ | 327.32 | Methyl shifted to 6-position on imidazo ring |
| 1426654-37-6 (7-Fluoro) | 7-fluoro | C₁₆H₁₁F₂N₃O₃ | 331.28 | Fluorine replaces methyl at 7-position |
| 2088941-82-4 (6-Fluoro) | 6-fluoro | C₁₆H₁₁F₂N₃O₃ | 331.28 | Fluorine at 6-position on imidazo ring |
| 10-F511125 (6-Methoxy) | 6-methoxy | Not Disclosed | Not Disclosed | Methoxy group at 6-position (bulkier substituent) |
Key Observations:
Positional Isomerism : Shifting the methyl group from the 7- to 6-position () preserves molecular weight but may affect conformational flexibility and target engagement.
Functional Group Effects : Methoxy groups introduce polarity, which may improve aqueous solubility but reduce lipophilicity and membrane penetration ().
Implications for Research and Development
- Structure-Activity Relationship (SAR) : The substituent’s position and electronic nature on the imidazo[1,2-a]pyridine ring are critical for optimizing bioactivity. For instance, fluorinated derivatives may offer advantages in drug design due to fluorine’s unique pharmacokinetic properties ().
- Synthetic Feasibility : Analogous compounds (e.g., 6-fluoro, 7-fluoro) are synthesized using similar methods, such as coupling reactions with aroyl halides ().
Q & A
How can the synthesis of this compound be optimized to address steric hindrance from the 7-methylimidazo[1,2-a]pyridine moiety?
Methodological Answer:
The imidazo[1,2-a]pyridine core introduces steric challenges during amide bond formation. To optimize:
- Use Vilsmeier-Haack conditions (POCl₃/DMF in chloroform at 0–10°C) for formylation of the imidazopyridine precursor, as described for analogous structures .
- Employ General Procedure F1 (amide coupling): Activate the carboxylic acid with HATU or EDCI/HOBt in DMF, followed by reaction with the amine under inert atmosphere at 45°C for 1–2 hours .
- Monitor reaction progress via TLC (dichloromethane/EtOH, 1:1) or NMR to detect unreacted starting materials .
Data Example: In similar syntheses, yields exceeded 90% when using EDCI/HOBt with extended stirring (12–24 hours) .
What spectroscopic techniques are most effective for confirming the amide linkage and fluorine positioning?
Methodological Answer:
- ¹H NMR : Look for the amide proton signal at δ ~10.5–11.5 ppm (DMSO-d₆), as seen in structurally related compounds . The 4-fluoro substituent on the benzoic acid ring causes splitting in aromatic proton signals (e.g., δ 7.24–7.66 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) of the amide appears at ~165–170 ppm, while the methyl ester resonates at ~52 ppm .
- FTIR : Confirm the amide C=O stretch at ~1650–1690 cm⁻¹ and ester C=O at ~1720–1740 cm⁻¹ .
Advanced Tip : Use HRMS (ESI+) for exact mass validation (e.g., [M+H]+ calculated vs. observed deviation <2 ppm) .
How can researchers design analogs to investigate the role of the 4-fluoro substituent in biological activity?
Methodological Answer:
- Synthetic Strategy : Replace the fluorine with H, Cl, or CF₃ via Suzuki coupling or nucleophilic substitution. For example, describes fluorophenyl analogs synthesized via cross-coupling reactions.
- SAR Testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition or PDE activity). Fluorine’s electronegativity may enhance binding affinity via dipole interactions .
Data Example : In a related study, replacing fluorine with CF₃ increased lipophilicity (logP +0.5) but reduced solubility .
What strategies mitigate poor aqueous solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Salt Formation : Convert the methyl ester to a sodium or potassium salt under basic conditions (e.g., NaOH/EtOH).
- Prodrug Approach : Replace the ester with a phosphate or PEGylated group to enhance solubility, as demonstrated in for pyridobenzoxazine derivatives.
- Formulation : Use co-solvents (e.g., 10% DMSO in saline) or nanoemulsions for in vivo dosing .
How can hydrolytic stability of the methyl ester be evaluated under physiological conditions?
Methodological Answer:
- pH-Varied Stability Assays : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- LC-MS/MS : Identify hydrolysis products (e.g., free carboxylic acid) using negative-ion mode.
Data Example : For similar esters, half-life at pH 7.4 ranged from 2–8 hours, depending on substituent electronic effects .
What computational methods aid in predicting the compound’s molecular targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinase or PDE libraries. The imidazopyridine scaffold shows affinity for ATP-binding pockets .
- Pharmacophore Modeling : Align with known PDE inhibitors (e.g., ’s sulfonamide derivatives) to identify critical hydrogen-bond acceptors .
How can polymorphism be assessed to ensure batch-to-batch consistency?
Methodological Answer:
- XRPD : Compare diffraction patterns of synthesized batches. Sharp peaks indicate crystalline homogeneity.
- DSC : Monitor melting points (e.g., mp 217–220°C for related triazine derivatives ). Polymorphs exhibit distinct thermal profiles.
What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
- HepG2 Cells : Assess hepatotoxicity via MTT assay at 10–100 µM concentrations.
- hERG Inhibition : Use patch-clamp assays to evaluate cardiac risk. Fluorinated aromatics may interact with potassium channels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
